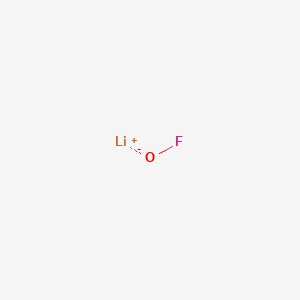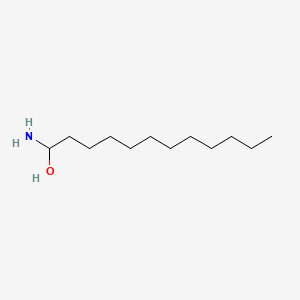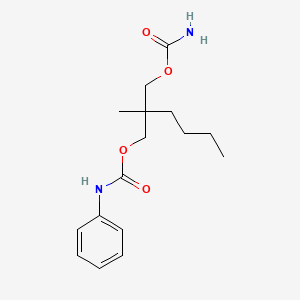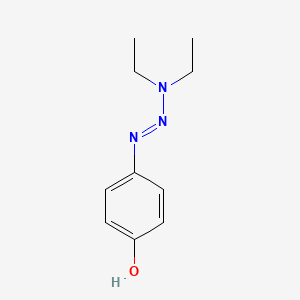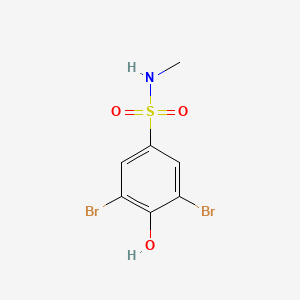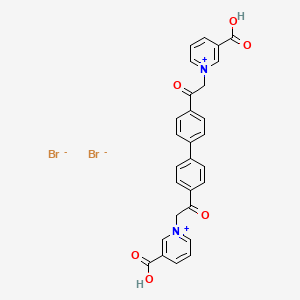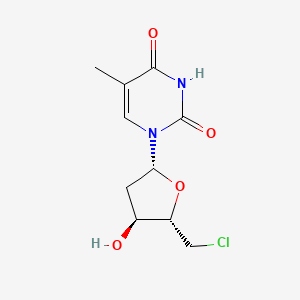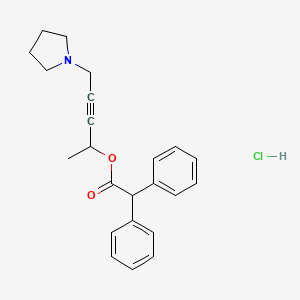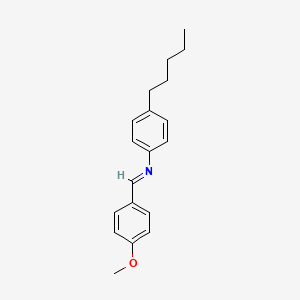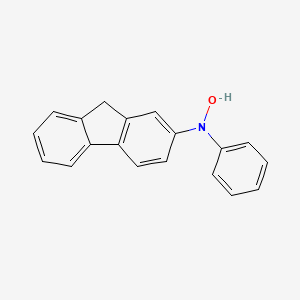
Hydroxylamine, N-(2-fluorenyl)-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine, N-(2-fluorenyl)-N-phenyl- is a compound that belongs to the class of arylhydroxylamines. These compounds are known for their significant roles in various chemical and biological processes. Hydroxylamine, N-(2-fluorenyl)-N-phenyl- is particularly notable for its applications in scientific research, especially in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of Hydroxylamine, N-(2-fluorenyl)-N-phenyl- typically involves the reaction of 2-fluorenylamine with phenylhydroxylamine. The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the reaction. Industrial production methods may involve more advanced techniques to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Hydroxylamine, N-(2-fluorenyl)-N-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Hydroxylamine, N-(2-fluorenyl)-N-phenyl- has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is investigated for its potential therapeutic applications, including its role in drug development and cancer research.
Mécanisme D'action
The mechanism of action of Hydroxylamine, N-(2-fluorenyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. It can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets involved depend on the specific context and conditions of its use.
Comparaison Avec Des Composés Similaires
Hydroxylamine, N-(2-fluorenyl)-N-phenyl- can be compared with other similar compounds, such as N-hydroxy-2-fluorenylacetamide and N-hydroxy-2-aminofluorene. These compounds share similar structural features and chemical properties but may differ in their specific applications and biological effects. The uniqueness of Hydroxylamine, N-(2-fluorenyl)-N-phenyl- lies in its specific combination of functional groups and its resulting reactivity and applications.
Propriétés
Numéro CAS |
31874-15-4 |
|---|---|
Formule moléculaire |
C19H15NO |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
N-(9H-fluoren-2-yl)-N-phenylhydroxylamine |
InChI |
InChI=1S/C19H15NO/c21-20(16-7-2-1-3-8-16)17-10-11-19-15(13-17)12-14-6-4-5-9-18(14)19/h1-11,13,21H,12H2 |
Clé InChI |
CIOUZNWEQGOFMG-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



